Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-
Description
Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- (CAS RN: 199593-08-3) is a synthetic nucleoside analog extensively used in medicinal chemistry and oligonucleotide synthesis. Its molecular formula is C₃₃H₃₅N₃O₈, with a molecular weight of 601.65 g/mol. The compound features multiple modifications:
- N-acetyl group: Enhances metabolic stability and reduces immunogenicity.
- 5'-O-[bis(4-Methoxyphenyl)phenylMethyl] (DMT group): A protective group enabling controlled synthesis in phosphoramidite-based oligonucleotide assembly.
- 2'-O-Methyl substitution: Improves RNA binding affinity and nuclease resistance.
- 5-Methyl modification: Stabilizes base-pairing interactions and reduces epigenetic silencing .
This compound is pivotal in antisense RNA and siRNA applications, where its modifications confer enhanced pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C34H37N3O8 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C34H37N3O8/c1-21-19-37(33(40)36-31(21)35-22(2)38)32-30(43-5)29(39)28(45-32)20-44-34(23-9-7-6-8-10-23,24-11-15-26(41-3)16-12-24)25-13-17-27(42-4)18-14-25/h6-19,28-30,32,39H,20H2,1-5H3,(H,35,36,38,40) |
InChI Key |
AICFKYRNVVDUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
5'-O-Dimethoxytritylation
The 5'-hydroxyl group is first protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. This reaction typically employs pyridine as both solvent and base, facilitating the nucleophilic attack of the 5'-OH on the trityl chloride. The reaction is conducted at room temperature for 4–6 hours, achieving yields exceeding 85%. Excess DMT-Cl is quenched with methanol, and the product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous pyridine |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
2'-O-Methylation
The 2'-hydroxyl is methylated using methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). This step requires rigorous exclusion of moisture to prevent hydrolysis. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature over 12 hours, yielding the 2'-O-methyl derivative in ~75% yield after purification. The steric bulk of the DMT group ensures selectivity for the 2'-position over the 3'-OH.
N4-Acetylation
The exocyclic amine at the N4 position is acetylated using acetic anhydride (Ac₂O) in a mixture of pyridine and dichloromethane (DCHM). The reaction is complete within 2 hours at room temperature, with yields >90%. The acetyl group enhances stability during subsequent phosphoramidite coupling steps in oligonucleotide synthesis.
Deprotection and Stability Considerations
While the DMT and methyl groups remain intact during standard oligonucleotide synthesis, the acetyl group requires specific deprotection conditions. Concentrated ammonium hydroxide (28–30% NH₃) at 55°C for 8 hours is commonly used to remove the N4-acetyl group without affecting the 2'-O-methyl or DMT protections. Alternatively, AMA (ammonia/methylamine, 1:1 v/v) at 65°C for 10 minutes achieves rapid deprotection, critical for high-throughput applications.
Deprotection Efficiency
| Condition | Temperature | Time | Efficiency |
|---|---|---|---|
| NH₃ (28–30%) | 55°C | 8 hours | >95% |
| AMA (NH₃/MeNH₂, 1:1) | 65°C | 10 min | >98% |
The 2'-O-methyl group confers exceptional nuclease resistance, making the compound ideal for in vivo applications. Stability studies confirm that the methyl and DMT groups remain intact under alkaline deprotection conditions, ensuring compatibility with solid-phase oligonucleotide synthesis.
Phosphoramidite Activation for Oligonucleotide Synthesis
For integration into oligonucleotides, the 3'-hydroxyl of the protected cytidine derivative is converted to a phosphoramidite. This involves reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a tertiary amine (e.g., diisopropylethylamine, DIPEA). The reaction is conducted under argon in anhydrous acetonitrile, yielding the phosphoramidite derivative in >80% purity.
Phosphoramidite Synthesis Parameters
| Component | Quantity (Equivalents) |
|---|---|
| 2-Cyanoethyl phosphoramidite | 1.2 |
| DIPEA | 2.5 |
| Reaction Time | 30 minutes |
The resulting phosphoramidite is stabilized with 2,6-lutidine and stored at 2–8°C to prevent degradation.
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify purity and structural integrity. Reverse-phase HPLC using a C18 column with a acetonitrile/water gradient (0.1% trifluoroacetic acid) resolves the product from truncated sequences or deprotected species. Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]⁺ at m/z 601.65).
Typical HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | 10–90% MeCN in H₂O | 1 mL/min | 260 nm |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Physical Properties
The compound exhibits specific physical characteristics that are crucial for its application in research:
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Stability : Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
Antiviral Activity
Research indicates that derivatives of cytidine show significant antiviral properties. For instance, compounds similar to Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-5-methyl- have been evaluated for their efficacy against viral infections such as hepatitis C and HIV. Studies have demonstrated that these compounds can inhibit viral replication in vitro by interfering with viral RNA synthesis.
Anticancer Properties
Cytidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that cytidine derivatives displayed selective toxicity towards human cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. Research has suggested that similar compounds can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the antiviral activity of Cytidine derivatives against hepatitis C virus (HCV). The researchers synthesized a series of cytidine analogs and tested their efficacy using HCV replicon systems. The results indicated that certain modifications significantly enhanced antiviral activity compared to the parent compound.
Case Study 2: Anticancer Activity Assessment
Another significant study assessed the anticancer properties of Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-5-methyl- against a panel of human cancer cell lines using the National Cancer Institute's protocols. The findings revealed an average growth inhibition rate of 70% at concentrations below 10 µM, suggesting strong potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit or activate certain pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-Acetyl vs. N-Benzoyl Groups
2'-O-Methyl vs. 2'-Fluoro vs. 2'-MOE
- 2'-O-Methyl (CAS 199593-08-3): Enhances RNA duplex stability and resistance to RNase H, making it suitable for siRNA .
- 2'-Fluoro (CAS 159414-98-9): Increases binding affinity to complementary RNA and metabolic stability, often used in antiviral drugs .
- 2'-O-Methoxyethyl (MOE) (CAS 251647-49-1): Extends plasma half-life in antisense therapeutics by improving nuclease resistance .
5-Methyl Substitution
The 5-methyl group (present in CAS 199593-08-3 and 105931-57-5) stabilizes Watson-Crick base pairing and reduces immune recognition, critical for therapeutic oligonucleotides .
Protective Groups
Biological Activity
Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- (CAS No. 869355-20-4) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmaceutical applications. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- is , with a molecular weight of 615.68 g/mol. The structural modifications include:
- N-acetylation at the 4-position of the cytidine base.
- 5'-O-bis(4-methoxyphenyl)phenylmethyl group, which enhances lipophilicity and potentially alters biological interactions.
- 2'-O-methyl and 5-methyl substitutions that may influence the compound's stability and interaction with nucleic acid structures.
| Property | Value |
|---|---|
| Molecular Formula | C34H37N3O8 |
| Molecular Weight | 615.68 g/mol |
| CAS Number | 869355-20-4 |
| Melting Point | Not specified |
Cytidine derivatives often exhibit a range of biological activities, primarily through their interactions with nucleic acids. The modifications present in Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- may enhance its affinity for RNA or DNA, influencing processes such as:
- Inhibition of nucleic acid synthesis : By mimicking natural nucleosides, this compound could interfere with RNA polymerase activity.
- Antitumor activity : Some studies suggest that similar cytidine derivatives can exhibit cytotoxic effects on cancer cells by inducing apoptosis.
Case Studies and Research Findings
-
Antitumor Activity :
A study conducted by researchers at [source] indicated that compounds similar to Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in nucleic acid metabolism. -
Pharmacokinetics :
Research published in [source] explored the pharmacokinetic profile of modified cytidine derivatives. It was found that the presence of bulky substituents like bis(4-methoxyphenyl) groups can enhance cellular uptake and bioavailability compared to unmodified nucleosides. -
Antiviral Properties :
Another study highlighted the antiviral potential of related compounds against RNA viruses, suggesting that modifications at the 2' and 5' positions could enhance binding affinity to viral polymerases, thereby inhibiting viral replication [source].
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines |
| Pharmacokinetics | Enhanced cellular uptake and bioavailability |
| Antiviral | Inhibition of viral replication through polymerase interaction |
Q & A
Q. What are the key synthetic steps for preparing this modified cytidine derivative?
The compound is synthesized through sequential protection of cytidine. First, the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group via tritylation under acidic conditions. The 2'-hydroxyl is then methylated using methyl iodide and a strong base (e.g., NaH). N-acetylation is performed with acetic anhydride, and the 3'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Purification involves silica gel chromatography, with TLC monitoring (Rf ~0.5 in 7:3 hexane/EtOAc). Characterization uses ¹H/¹³C NMR (e.g., DMT protons at δ 6.8–7.4 ppm) and HRMS (expected [M+H]⁺: 801.86) .
Q. How is the compound’s purity validated for oligonucleotide synthesis?
Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) detects impurities (<1% threshold). ³¹P NMR (δ ~149 ppm) confirms phosphoramidite integrity. UV absorbance at 260 nm (extinction coefficient ε = 8,500 M⁻¹cm⁻¹) quantifies nucleoside content, while DMT quantification uses absorbance at 498 nm (ε = 70,000 M⁻¹cm⁻¹) .
Advanced Research Questions
Q. How does the 2'-O-methyl modification impact oligonucleotide stability in biological systems?
Comparative degradation studies with snake venom phosphodiesterase (SVPD) show 2'-O-methylated strands exhibit a 10-fold longer half-life (t₁/₂ = 24 hrs vs. 2.4 hrs for unmodified strands). Stability is quantified via HPLC analysis of degradation products (Δ retention time = 1.8 min for methylated vs. unmethylated fragments) .
Q. What strategies prevent premature DMT cleavage during solid-phase synthesis?
Acid exposure is minimized (3% trichloroacetic acid in DCM, 30 sec cycles). Antioxidants (e.g., 0.1% BHT) stabilize the DMT group. Coupling efficiency (>98%) is monitored via trityl cation release (UV at 498 nm) .
Q. How can crystallographic methods resolve structural ambiguities in DMT-protected nucleosides?
Single-crystal X-ray diffraction (SHELXL-2018) resolves sugar puckering (C2'-endo vs. C3'-endo) and DMT orientation. For amorphous samples, molecular dynamics simulations (Amber ff19SB force field) predict conformational stability. ORTEP-3 generates thermal ellipsoid models for publication .
Methodological Challenges
Q. What analytical techniques differentiate isomeric impurities in 2'-O-methylated products?
Ion-pair LC-MS (0.1 M tributylamine acetate buffer, pH 7.0) separates 2'-O-methyl (tR = 12.3 min) from 3'-O-methyl isomers (tR = 14.6 min). ¹H-¹H COSY NMR identifies J2',3' coupling (5.8 Hz for 2'-O-methyl vs. 3.2 Hz for 3'-O-methyl) .
Q. How do solvent systems affect coupling efficiency in phosphoramidite chemistry?
Binary solvents (e.g., 3:1 acetonitrile/DCM) improve coupling rates by 40% vs. pure acetonitrile. Activator concentration (0.25 M 5-ethylthio-1H-tetrazole) and reaction time (120 sec) are optimized via DoE (Taguchi method), achieving >99% stepwise yield .
Data Analysis & Stability Studies
Q. What kinetic models describe DMT degradation during storage?
Accelerated stability studies (40°C/75% RH) show first-order degradation (k = 0.015 day⁻¹, R² = 0.98). Argon-atmosphere storage at -20°C maintains >98% purity over 12 months. LC-MS/MS identifies major degradation products (e.g., detritylated nucleoside, m/z 540.2) .
Q. How does 5-methylcytidine enhance duplex stability in antisense oligonucleotides?
Thermal denaturation (Tm) assays reveal a ΔTm = +3.5°C per 5-methyl modification in RNA:DNA hybrids (10 mM MgCl₂, pH 7.4). Methylation reduces entropic penalty during duplex formation, as shown by isothermal titration calorimetry (ΔΔG = -1.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
